2-Chloro-4-ethylthiazole

描述

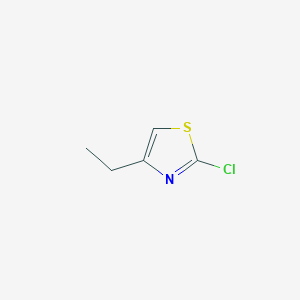

2-Chloro-4-ethylthiazole is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions: 2-Chloro-4-ethylthiazole can be synthesized through several methods. One common approach involves the reaction of 2-chloroacetyl chloride with ethylamine, followed by cyclization with sulfur. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic substitution under varied conditions, enabling the introduction of amines, thiols, or other nucleophiles.

Key Examples:

Mechanistic studies indicate that substitutions proceed via an aromatic nucleophilic pathway, with electron-withdrawing effects of the thiazole ring enhancing reactivity at position 2 .

Oxidation Reactions

The thiazole ring undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones depending on reaction intensity.

Oxidation Pathways:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | RT, 6h | 2-Chloro-4-ethylthiazole sulfoxide | 85% |

| mCPBA (1.5 eq) | DCM, 0°C → RT, 12h | This compound sulfone | 92% |

Sulfoxides are intermediates in further functionalization, while sulfones exhibit enhanced stability for downstream applications .

Reduction Reactions

Reductive transformations target both the thiazole ring and the chlorine substituent.

Notable Reductions:

| Method | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, ethanol, 50°C | 4-Ethylthiazole | Bioactive intermediate |

| LiAlH₄ Reduction | Anhydrous ether, reflux | 2-Chloro-4-ethyldihydrothiazole | Ring saturation |

Catalytic hydrogenation removes the chlorine atom, yielding 4-ethylthiazole—a precursor for pharmaceuticals .

Functionalization of the Ethyl Group

The ethyl group at position 4 participates in oxidation and alkylation reactions.

Ethyl Group Reactivity:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, Δ | 4-(Carboxylic acid)-2-chlorothiazole | Requires harsh conditions |

| Free Radical Bromination | NBS, AIBN, CCl₄ | 4-(Bromoethyl)-2-chlorothiazole | Limited regioselectivity |

Oxidation to a carboxylic acid derivative (e.g., this compound-5-carboxylic acid) expands utility in medicinal chemistry .

Cross-Coupling and Cycloaddition Reactions

The compound participates in palladium-catalyzed cross-couplings and [3+2] cycloadditions.

Examples:

| Reaction Type | Partners | Product | Catalyst |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | 2-Chloro-4-ethyl-5-phenylthiazole | Pd(PPh₃)₄ |

| Huisgen Cycloaddition | Benzyl azide | Triazole-fused thiazole | Cu(I) |

These reactions enable structural diversification for drug discovery .

Stability and Degradation Pathways

Environmental factors influence decomposition:

-

pH Sensitivity: Hydrolyzes to 4-ethylthiazole-2-ol under alkaline conditions (pH > 10).

-

Thermal Decomposition: Degrades above 200°C, releasing HCl and forming polymeric byproducts.

科学研究应用

While the search results do not focus solely on the applications of 2-Chloro-4-ethylthiazole, they do provide some information regarding its related compound, 2-Chloro-4-methylthiazole-5-sulfonyl chloride, and thiazole derivatives, which can be relevant. Information on this compound itself is limited to its availability for pharmaceutical testing .

2-Chloro-4-methylthiazole-5-sulfonyl chloride is utilized in research across several fields :

Pharmaceutical Development: It acts as an intermediate in synthesizing pharmaceutical agents, particularly those targeting bacterial infections .

Agricultural Chemicals: It is used in formulating agrochemicals like herbicides and fungicides to enhance crop protection and yield .

Analytical Chemistry: The compound is used in analytical methods to detect and quantify thiazole derivatives, assisting researchers in quality control .

Material Science: It is used in developing specialty polymers and coatings, providing improved durability and chemical resistance .

Biochemical Research: Researchers use it to create specific enzyme inhibitors, contributing to studies in metabolic pathways and drug discovery .

Other relevant information:

- Thiazole derivatives have shown potential in medicinal chemistry. For example, 5-(2-chloro-l-hydroxyethyl)-4-methylthiazole has been investigated for preventing neurodegeneration related to conditions like stroke, cerebral ischaemia, hypoxia, epilepsy, Alzheimer's disease, multi-infarct dementia, and Huntington's disease .

- Chalcones , structurally different but still relevant as bioactive compounds, have been explored for various biological activities, including cell cycle arrest in cancer cell lines .

- Thiazolylsulfonamides are being developed with carbonic anhydrase inhibitory activity .

作用机制

The mechanism of action of 2-Chloro-4-ethylthiazole involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. Additionally, it can modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses .

相似化合物的比较

- 2-Chloro-4-methylthiazole

- 2-Chloro-4-phenylthiazole

- 2-Chloro-4-isopropylthiazole

Comparison: 2-Chloro-4-ethylthiazole is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 2-Chloro-4-methylthiazole, the ethyl group provides different steric and electronic properties, potentially leading to distinct biological effects and applications .

生物活性

2-Chloro-4-ethylthiazole is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant effects. Understanding its biological activity is crucial for exploring potential therapeutic applications.

Target of Action

this compound interacts with various biological targets, influencing multiple biochemical pathways. It can inhibit or activate enzymes and bind to specific receptors, thereby modulating cellular processes.

Mode of Action

The compound's action can be attributed to its ability to interfere with cellular functions at the molecular level. For instance, it may exert effects through enzyme inhibition, receptor modulation, or alterations in gene expression.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Specifically, derivatives have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species .

Antitumor Activity

Thiazole compounds have been explored for their anticancer potential. For example, derivatives similar to this compound have shown promising results in inhibiting the proliferation of adenocarcinoma cell lines . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance anticancer efficacy.

Anti-inflammatory Effects

In animal models, this compound has exhibited anti-inflammatory properties. It has been noted to reduce inflammation markers and alleviate pain in various experimental setups. The dosage-dependent effects highlight its potential as an analgesic agent.

Pharmacokinetics

The pharmacokinetic profile of this compound influences its bioavailability and therapeutic efficacy. Factors such as absorption rates, distribution in tissues, metabolism, and excretion play a critical role in determining its effectiveness as a therapeutic agent.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various thiazole derivatives against resistant bacterial strains. The results indicated that compounds with ethyl substitutions showed enhanced activity against MRSA compared to their unsubstituted counterparts .

- Antitumor Evaluation : In vitro assays demonstrated that this compound derivatives significantly inhibited the growth of cancer cell lines with IC50 values indicating strong antiproliferative effects. These findings underline the potential for developing new anticancer therapies based on thiazole structures .

Data Table: Biological Activities of this compound

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-4-ethylthiazole, and how do reaction conditions influence yield?

- Methodology : The synthesis of chloroethylthiazoles typically involves cyclocondensation of thiourea derivatives with α-halogenated ketones. For example, substituting bromoethyl ketones with thiourea derivatives in ethanol under reflux (80–100°C) yields thiazole cores . Adjusting stoichiometry (e.g., 1:1 molar ratio of thiourea to halogenated ketone) and using catalysts like boron trifluoride etherate can enhance regioselectivity . Purification via recrystallization (ethanol/water) is recommended to isolate high-purity products.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- 1H NMR : Look for characteristic signals: δ 1.3–1.5 ppm (triplet, CH3 of ethyl group), δ 3.0–3.2 ppm (quartet, CH2 adjacent to thiazole), and δ 6.8–7.2 ppm (thiazole ring proton) .

- 13C NMR : The thiazole C-2 (chlorine-substituted carbon) appears at δ 150–160 ppm, while the ethyl group carbons resonate at δ 10–25 ppm (CH3) and δ 30–40 ppm (CH2) .

- IR : Stretching vibrations at 690–710 cm⁻¹ (C-Cl) and 1520–1560 cm⁻¹ (C=N of thiazole) confirm functional groups .

Q. What are the solubility and stability profiles of this compound in common solvents?

- Methodology : Test solubility in polar (DMSO, ethanol) and non-polar (hexane) solvents. Ethyl-substituted thiazoles generally show moderate solubility in DMSO due to the hydrophobic ethyl group. Stability studies (TGA/DSC) indicate decomposition temperatures >200°C, suggesting storage under inert atmospheres at 4°C to prevent hydrolytic degradation .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity of this compound in drug discovery?

- Methodology :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze electron density at C-2 (chlorine site), predicting nucleophilic substitution tendencies .

- Molecular Docking : Use AutoDock Vina to simulate binding with biological targets (e.g., Leishmania enzymes). The ethyl group may enhance hydrophobic interactions, while chlorine improves binding affinity via halogen bonding .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar thiazoles?

- Methodology :

- X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., overlapping signals) by determining crystal structures. For example, dihedral angles between thiazole and ethyl groups influence chemical shifts .

- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to confirm connectivity. For ethyl groups, HSQC can distinguish CH2/CH3 environments .

Q. How does the electronic environment of the thiazole ring affect its reactivity in cross-coupling reactions?

- Methodology : Chlorine at C-2 withdraws electron density, making the ring electron-deficient. This facilitates Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh3)4 (2 mol%) and K2CO3 in DMF at 80°C. Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 3:7) .

属性

IUPAC Name |

2-chloro-4-ethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTPVKJMVDWUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477497 | |

| Record name | 2-Chloro-4-ethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98025-12-8 | |

| Record name | 2-Chloro-4-ethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。